molecular formula C19H23N7O2 B4946972 4-[4-[6-(Cyclopentylamino)-[1,2,5]oxadiazolo[3,4-b]pyrazin-5-yl]piperazin-1-yl]phenol

4-[4-[6-(Cyclopentylamino)-[1,2,5]oxadiazolo[3,4-b]pyrazin-5-yl]piperazin-1-yl]phenol

Cat. No.: B4946972
M. Wt: 381.4 g/mol
InChI Key: ZAEWFWJCZUKLLT-UHFFFAOYSA-N
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Description

4-[4-[6-(Cyclopentylamino)-[1,2,5]oxadiazolo[3,4-b]pyrazin-5-yl]piperazin-1-yl]phenol is a complex organic compound that belongs to the class of oxadiazole derivatives. This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications, particularly in the treatment of various diseases.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-[6-(Cyclopentylamino)-[1,2,5]oxadiazolo[3,4-b]pyrazin-5-yl]piperazin-1-yl]phenol typically involves multiple steps, starting from readily available starting materials

    Formation of the Oxadiazole Ring: This step involves the cyclization of appropriate precursors under specific conditions, often using dehydrating agents or catalysts.

    Introduction of the Cyclopentylamino Group: This can be achieved through nucleophilic substitution reactions, where a suitable cyclopentylamine derivative reacts with the oxadiazole intermediate.

    Coupling with Piperazine and Phenol: The final steps involve the coupling of the cyclopentylamino-oxadiazole intermediate with piperazine and phenol under controlled conditions, often using coupling reagents and catalysts to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and recycling of solvents and reagents.

Chemical Reactions Analysis

Types of Reactions

4-[4-[6-(Cyclopentylamino)-[1,2,5]oxadiazolo[3,4-b]pyrazin-5-yl]piperazin-1-yl]phenol can undergo various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinone derivatives.

    Reduction: The oxadiazole ring can be reduced under specific conditions to form corresponding amine derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the phenol and piperazine moieties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenol group would yield quinone derivatives, while reduction of the oxadiazole ring would yield amine derivatives.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[4-[6-(Cyclopentylamino)-[1,2,5]oxadiazolo[3,4-b]pyrazin-5-yl]piperazin-1-yl]phenol is unique due to its specific combination of functional groups, which confer distinct biological activities and potential therapeutic applications. Its ability to act as a mitochondrial uncoupler with minimal side effects, such as changes in body temperature or food intake, sets it apart from other similar compounds .

Properties

IUPAC Name

4-[4-[6-(cyclopentylamino)-[1,2,5]oxadiazolo[3,4-b]pyrazin-5-yl]piperazin-1-yl]phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N7O2/c27-15-7-5-14(6-8-15)25-9-11-26(12-10-25)19-18(20-13-3-1-2-4-13)21-16-17(22-19)24-28-23-16/h5-8,13,27H,1-4,9-12H2,(H,20,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAEWFWJCZUKLLT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NC2=NC3=NON=C3N=C2N4CCN(CC4)C5=CC=C(C=C5)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N7O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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